molecular formula C18H13ClN2O3 B2686570 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid CAS No. 325720-83-0

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid

Cat. No.: B2686570
CAS No.: 325720-83-0
M. Wt: 340.76
InChI Key: ALEAQVWMOSWFSI-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid is an organic compound with the molecular formula C18H13ClN2O3 It is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a formamidoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Formamidoacetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the formamido group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or formamido derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-Methylphenyl)quinolin-4-yl]formamido}acetic acid: Similar structure but with a methyl group instead of a chlorine atom.

    2-{[2-(4-Fluorophenyl)quinolin-4-yl]formamido}acetic acid: Similar structure but with a fluorine atom instead of a chlorine atom.

    2-{[2-(4-Bromophenyl)quinolin-4-yl]formamido}acetic acid: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This substitution can affect the compound’s binding affinity to molecular targets and its overall biological activity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-12-7-5-11(6-8-12)16-9-14(18(24)20-10-17(22)23)13-3-1-2-4-15(13)21-16/h1-9H,10H2,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEAQVWMOSWFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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